molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B1417608
CAS No.: 5655-01-6
M. Wt: 135.12 g/mol
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol . Its structure consists of a fused pyrrole-pyrimidine system with a hydroxyl group at position 4 (Figure 1). This compound serves as a versatile scaffold in medicinal chemistry due to its ability to undergo diverse functionalization reactions, such as nucleophilic substitution and electrophilic additions . It is frequently modified to enhance pharmacological properties, including solubility, bioavailability, and target-binding affinity.

Preparation Methods

Cyclization of Pyrimidine Derivatives

A common route involves cyclization of suitably substituted pyrimidine intermediates, often starting from 7H-pyrrolo[2,3-d]pyrimidine-4-ol or related compounds. The process typically involves chlorination or halogenation followed by cyclization under controlled conditions.

Example Procedure:

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidine-4-ol derivatives.
  • Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride.
  • Conditions: Reflux at elevated temperatures (around 80–120°C).
  • Outcome: Formation of the pyrrolo[3,2-d]pyrimidin-4-ol core via intramolecular cyclization.

Research Data:

  • A patent describes the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from pyrimidine-4-ol derivatives using POCl₃, with yields up to 75%. The process involves aging at 45°C, followed by pH adjustment and purification steps.

Nucleophilic Substitution and Ring Closure

Another method involves nucleophilic substitution on halogenated pyrimidines, followed by ring closure to generate the fused pyrrolopyrimidine system.

Example Procedure:

  • Step 1: Halogenation of pyrimidine precursors (e.g., with phosphorus oxychloride).
  • Step 2: Reaction with amino or other nucleophilic groups to induce cyclization.
  • Reaction Conditions: Reflux in polar solvents like DMF or dioxane, with bases such as sodium hydride or potassium carbonate.
  • Yields: Typically range from 60–80% depending on the substrate and conditions.

Cross-Coupling and Functional Group Modification

Advanced synthetic routes incorporate cross-coupling reactions such as Suzuki or Sonogashira to introduce substituents, followed by cyclization.

Example Procedure:

  • Step 1: Synthesis of 4-iodo- or 4-bromo-pyrimidines.
  • Step 2: Coupling with aryl or alkynyl groups.
  • Step 3: Cyclization via intramolecular reactions under heat or catalytic conditions.

Research Findings:

  • A study reports the use of palladium-catalyzed cross-coupling to prepare pyrrolopyrimidine derivatives, which are then cyclized to form the core structure with high efficiency.

Direct Synthesis from Pyrimidine Precursors

Some approaches involve direct cyclization of pyrimidine derivatives with amino acids or related compounds under acidic or basic conditions.

Example Procedure:

  • Starting Material: 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-one.
  • Reagents: Hydrochloric acid (HCl), followed by neutralization.
  • Conditions: Stirring at room temperature, filtration, washing, and drying.
  • Yield: Approximately 64%.

Specific Research-Backed Methods and Data Tables

Method Starting Material Reagents Conditions Yield References
Cyclization via POCl₃ Pyrimidine-4-ol derivatives POCl₃ Reflux 80–120°C Up to 75%
Nucleophilic substitution Halogenated pyrimidines NaH, bases Reflux in Dioxane or DMF 60–80%
Cross-coupling + Cyclization 4-iodo-pyrimidines Pd catalysts, aryl/alkynyl boronic acids 60–80°C Variable
Direct cyclization 6-Amino-pyrimidin-4-one HCl, neutralization Room temperature ~64%

Notes and Considerations

  • Reaction Conditions: Elevated temperatures (80–140°C) are common, with careful control of pH and solvent choice.
  • Purification: Typically involves filtration, washing, and recrystallization.
  • Yield Optimization: Use of excess reagents, inert atmospheres, and optimized reaction times enhances yields.
  • Intermediates: Key intermediates include halogenated pyrimidines, aminopyrimidines, and substituted pyrrolopyrimidines.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol involves its interaction with nucleic acids. The compound acts as a DNA or RNA alkylator, forming covalent bonds with nucleophilic sites on the nucleic acid molecules. This interaction can disrupt the normal function of DNA or RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit specific enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Positional Isomers

  • Pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5) : This positional isomer features a fused pyrrole-pyrimidine system with the pyrrole ring attached at positions 2 and 3 of the pyrimidine (vs. positions 3 and 2 in the parent compound). This difference alters electronic distribution, leading to distinct reactivity and biological activity. For instance, 7-deazahypoxanthine (a derivative) exhibits inhibition of purine metabolism enzymes .

Substituent Modifications

  • Molecular weight: 149.15 g/mol .
  • 2-Chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 129872-85-1) : Chlorine at position 2 and an ethyl group at position 5 introduce steric and electronic effects, favoring electrophilic substitution reactions. Molecular weight: 197.62 g/mol .
  • 2-Amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (CAS 237435-29-9): A phenyl group at position 6 enhances π-π stacking interactions with aromatic residues in target proteins, while the amino group improves solubility. Molecular weight: 226.23 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
5H-Pyrrolo[3,2-d]pyrimidin-4-ol C₆H₈N₄O 152.15 None Not reported Moderate in DMSO
N,2-Dimethyl-N-phenyl-...-4-amine C₁₅H₁₆N₄O 268.32 Methyl, phenyl 253–254 Soluble in MeOH/CHCl₃
5-Methyl-5H-pyrrolo...midin-4-ol C₇H₇N₃O 149.15 Methyl Not reported Low aqueous solubility
2-Chloro-5-ethyl-...midin-4(5H)-one C₈H₈ClN₃O 197.62 Chloro, ethyl Not reported Soluble in organic solvents
  • Solubility : Derivatives with hydrophilic groups (e.g., hydrochloride salts in compound 5 ) exhibit improved aqueous solubility compared to the parent compound.
  • Thermal Stability : The methyl-substituted derivative (compound 5) shows a melting point of 253–254°C, indicating higher crystalline stability .

Biological Activity

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₅N₃O, with a molecular weight of approximately 135.12 g/mol. This compound features a fused pyrrole and pyrimidine ring system, which contributes to its unique biological activity.

Target Enzymes

The primary biological target for this compound is Adenine phosphoribosyltransferase (APRT) , an enzyme involved in the purine salvage pathway. Inhibition of APRT can disrupt nucleotide synthesis, affecting DNA and RNA production crucial for cell proliferation and survival .

Other Targets

In addition to APRT, this compound has demonstrated inhibitory effects on various kinases such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

These interactions suggest potential applications in cancer therapy by hindering pathways that promote tumor growth and angiogenesis .

Anticancer Properties

Research has shown that this compound exhibits antiproliferative activity against several cancer cell lines. For instance:

  • A derivative known as CI-972 demonstrated selective cytotoxicity against T-cells with an IC₅₀ of 3.0 µM while being non-toxic to B-cells .
  • In vitro studies indicated that halogenated derivatives of pyrrolo[3,2-d]pyrimidines exhibited significant antiproliferative activities against various cancer types .

Immunosuppressive Effects

The compound has been investigated for its potential as a T-cell selective immunosuppressive agent . It inhibits Purine Nucleoside Phosphorylase (PNP), crucial for T-cell proliferation and function . This property may be beneficial in conditions requiring immune modulation.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed weak antibacterial activity, indicating a need for further optimization .

Cell Cycle Analysis

One study involving HepG2 cells treated with a pyrrolo derivative revealed significant alterations in cell cycle distribution. The percentage of cells in the G0-G1 phase increased significantly post-treatment, indicating an antiproliferative effect .

Pharmacokinetics and Stability

This compound has been noted for its stability under physiological conditions, which is crucial for maintaining its biological activity over time. Factors such as pH, temperature, and the presence of other molecules can influence its efficacy .

Summary Table of Biological Activities

Activity Target IC₅₀/Activity Level
AnticancerVarious cancer cell linesIC₅₀ = 3.0 µM (CI-972)
ImmunosuppressivePurine Nucleoside PhosphorylaseKi = 0.83 µM
AntibacterialStaphylococcus aureus, etc.Weak activity
Cell Cycle ArrestHepG2 cellsIncreased G0-G1 phase

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, and how are reaction yields optimized?

The compound is typically synthesized via hydrogenolytic ring contraction of pyrimido[5,4-c]pyridazine intermediates using formylating agents like tert-butoxybis(dimethylamino)methane (BBDM) . Key steps include nitration, formylation, and reduction. To optimize yields, variables such as reaction time (e.g., 25–30 hours for cyclization), temperature (reflux conditions), and solvent choice (e.g., xylene for high-boiling reactions) are critical . Purification via recrystallization from ethanol or methanol further enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and substitution patterns . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal structures, as demonstrated in patent data for related pyrrolo-pyrimidine derivatives . Infrared (IR) spectroscopy helps identify functional groups like hydroxyl or amine moieties .

Q. How is the purity of this compound assessed in synthetic workflows?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis. Thin-Layer Chromatography (TLC) provides rapid monitoring during synthesis. For crystalline forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are employed to verify polymorphic purity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

Regioselectivity is controlled by directing groups and reaction conditions. For example, halogenation at C-4 or C-7 positions is achieved using electrophilic reagents (e.g., N-bromosuccinimide) under controlled temperatures . Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]) prevent undesired substitutions .

Q. How can conflicting biological activity data for this compound derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardized protocols, such as using isogenic cell models and dose-response curves (IC₅₀ values), improve reproducibility . Meta-analyses of structure-activity relationships (SAR) differentiate bioactive motifs, such as the 4-hydroxyl group’s role in TLR7 agonism .

Q. What methodologies evaluate the toxicity profile of this compound in preclinical studies?

Acute toxicity is assessed via rodent models (oral, dermal, and inhalation routes) with endpoints like LD₅₀ and organ histopathology . Genotoxicity is tested using Ames assays, while in vitro hepatocyte models screen for metabolic stability. For immunomodulatory derivatives, cytokine profiling (ELISA) identifies off-target effects .

Q. How do structural modifications at the C-4 and C-7 positions influence pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., trifluoromethyl at C-7) enhances metabolic stability by reducing CYP450 oxidation . Hydroxyl-to-methoxy substitutions improve blood-brain barrier penetration, as seen in analogs targeting CNS malignancies . Pharmacokinetic modeling (e.g., PK-Sim) optimizes bioavailability and half-life .

Q. What role does this compound play in nucleoside analog development?

The core structure mimics purine nucleosides, enabling isosteric replacement in antiviral and anticancer agents. For example, 7-deazapurine analogs (e.g., Forodesine) inhibit purine nucleoside phosphorylase (PNP) in T-cell malignancies . Ribose or morpholine substitutions at N-7 enhance target binding, as shown in kinase inhibitors .

Q. How are reaction mechanisms (e.g., SNAr, cyclization) elucidated for pyrrolo-pyrimidine derivatives?

Kinetic isotope effects (KIE) and trapping experiments identify intermediates in nucleophilic aromatic substitution (SNAr) . Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during cyclization. Computational studies (MD simulations) map transition states for ring-contraction steps .

Q. What analytical approaches resolve contradictions in crystallographic data for polymorphic forms?

Synchrotron PXRD and single-crystal diffraction distinguish polymorphs, while solid-state NMR clarifies hydrogen-bonding networks . Thermal gravimetric analysis (TGA) detects solvent retention, which may skew lattice parameters. Machine learning (e.g., Cambridge Structural Database mining) predicts stable forms .

Q. Methodological Notes

  • Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed journals (e.g., International Journal of Organic Chemistry) over patents .
  • Safety Protocols : Adhere to OSHA guidelines for handling reactive intermediates (e.g., POCl₃ in halogenation) and cytotoxic derivatives .
  • Open Science : Deposit crystallographic data in public repositories (e.g., CCDC) to enhance reproducibility .

Properties

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask was placed a solution of ethyl 3-amino-1H-pyrrole-2-carboxylate (10 g, 58.38 mmol, 1.00 equiv, 90%) in ethanol (150 mL) and formamidine acetate (10 g, 94.13 mmol, 1.61 equiv, 98%). The resulting solution was stirred at reflux for 16 h. The precipitates were collected by filtration, washed with ethanol and dried under reduced pressure to afford 5 g (61%) of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a gray solid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride (3.4 g, 17.7 mmol, 1 equiv.) in 40 mL of EtOH was added formamidine acetic acid salt (2.8 g, 26.6 mmol) and the mixture warmed at 110° C. After 18 hours, the reaction was cool to room temperature and the solids were filtered, rinsed with EtOH, and dried to provide 1.92 g (80%) of 3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one as a beige solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To methyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate synthesized by the known method (Organic Process Research & Development 2009, 13, 928-932), 10% potassium hydroxide (240 mL) was added, and refluxed for 40 hours while stirring. After completion of the reaction, the reaction mixture was cooled to room temperature and neutralized with acetic acid to a pH of 6.5-7.5. The solid thus obtained was filtered and dried to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (3.00 g, 15.7 mmol) was dissolved in EtOH (40 mL). Formamidine acetic acid salt (2.44 g, 23.5 mmol) was added and the reaction mixture was heated under reflux at 83° C. for 18 h. The reaction mixture was cooled to r.t. and the precipitate was collected by filtration, washed with EtOH and dried in vacuo to give the title compound as a beige solid (1.70 g, 80%). LCMS (ES+): 135.9 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods V

Procedure details

Formamidine acetate (20 g, 0.19 mol.) was added to a solution of crude 2-ethoxycarbonyl-3-aminopyrrole (14) (15.3 g, 0.1 mol.) in ethanol (150 ml) and the solution was heated under reflux for 16 h and then cooled. The solid formed was filtered, washed with ethanol and dried to give 3H, 5H-pyrrolo[3,2-d]pyrimidin-4-one (1) (11.5 g, 85.2 mmol.). Recrystallized from water it had mp >300° C. 1H NMR (d6-DMSO), was as reported3. 13C NMR δ 154.0, 145.0, 141.8, 127.7, 118.2, 103.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5H-Pyrrolo[3,2-d]pyrimidin-4-ol
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.